molecular formula C23H17Cl2N3 B11553988 N-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine

N-[(E)-(2,6-dichlorophenyl)methylidene]-3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-amine

Cat. No.: B11553988
M. Wt: 406.3 g/mol
InChI Key: JHUHMSDMUYUJBL-CVKSISIWSA-N
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Description

(E)-1-(2,6-Dichlorophenyl)-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]methanimine is a synthetic organic compound characterized by its complex structure, which includes dichlorophenyl, methylphenyl, and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1-(2,6-dichlorophenyl)-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]methanimine typically involves the following steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring through the reaction of hydrazine with an appropriate β-diketone.

    Substitution Reactions: The pyrazole derivative is then subjected to electrophilic substitution reactions to introduce the phenyl and methylphenyl groups.

    Imine Formation: The final step involves the condensation of the substituted pyrazole with 2,6-dichlorobenzaldehyde under acidic or basic conditions to form the imine linkage.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the imine group, converting it into an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., NH₃, OH⁻) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(E)-1-(2,6-Dichlorophenyl)-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]methanimine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Industrial Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.

Mechanism of Action

The mechanism of action of (E)-1-(2,6-dichlorophenyl)-N-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-5-yl]methanimine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, depending on its specific application.

Comparison with Similar Compounds

    Dichloroanilines: Compounds with similar dichlorophenyl groups.

    Pyrazole Derivatives: Compounds with similar pyrazole rings.

Uniqueness:

    Structural Complexity: The combination of dichlorophenyl, methylphenyl, and pyrazolyl groups in a single molecule is unique.

Properties

Molecular Formula

C23H17Cl2N3

Molecular Weight

406.3 g/mol

IUPAC Name

(E)-1-(2,6-dichlorophenyl)-N-[5-(4-methylphenyl)-2-phenylpyrazol-3-yl]methanimine

InChI

InChI=1S/C23H17Cl2N3/c1-16-10-12-17(13-11-16)22-14-23(28(27-22)18-6-3-2-4-7-18)26-15-19-20(24)8-5-9-21(19)25/h2-15H,1H3/b26-15+

InChI Key

JHUHMSDMUYUJBL-CVKSISIWSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)/N=C/C3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=C2)N=CC3=C(C=CC=C3Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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